molecular formula C13H25ClN2O2 B13504192 Tert-butyl decahydro-1,7-naphthyridine-1-carboxylate hydrochloride

Tert-butyl decahydro-1,7-naphthyridine-1-carboxylate hydrochloride

Cat. No.: B13504192
M. Wt: 276.80 g/mol
InChI Key: YQXYPHRAWGEUPZ-UHFFFAOYSA-N
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Description

Tert-butyl decahydro-1,7-naphthyridine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C13H24N2O2·HCl. It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl decahydro-1,7-naphthyridine-1-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method is the cyclization of 3-aminopyridine derivatives with glycerol using catalysts such as iodine, sodium nitrite, potassium iodate, manganese dioxide, or potassium permanganate . The reaction conditions often include heating and the use of solvents like ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl decahydro-1,7-naphthyridine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl decahydro-1,7-naphthyridine-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl decahydro-1,7-naphthyridine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl decahydro-1,7-naphthyridine-1-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H25ClN2O2

Molecular Weight

276.80 g/mol

IUPAC Name

tert-butyl 3,4,4a,5,6,7,8,8a-octahydro-2H-1,7-naphthyridine-1-carboxylate;hydrochloride

InChI

InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-8-4-5-10-6-7-14-9-11(10)15;/h10-11,14H,4-9H2,1-3H3;1H

InChI Key

YQXYPHRAWGEUPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1CNCC2.Cl

Origin of Product

United States

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